5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (3-chlorobenzylidene)hydrazide
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Overview
Description
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (3-chlorobenzylidene)hydrazide is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids
Preparation Methods
The synthesis of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (3-chlorobenzylidene)hydrazide involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethoxyphenylacetic acid with sodium azide to form the tetrazole ring. This intermediate is then reacted with 3-chlorobenzylidenehydrazine under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (3-chlorobenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (3-chlorobenzylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (3-chlorobenzylidene)hydrazide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other tetrazole derivatives, 5-(3,4-Dimethoxyphenyl)tetrazole-2-acetic acid (3-chlorobenzylidene)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
5-(3,4-Dimethoxyphenyl)-2H-tetrazole: Lacks the chlorobenzylidenehydrazide moiety, resulting in different reactivity and biological activity.
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-((phenylamino)thioxomethyl)hydrazide: Another derivative with different substituents, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
94772-03-9 |
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Molecular Formula |
C18H17ClN6O3 |
Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C18H17ClN6O3/c1-27-15-7-6-13(9-16(15)28-2)18-22-24-25(23-18)11-17(26)21-20-10-12-4-3-5-14(19)8-12/h3-10H,11H2,1-2H3,(H,21,26)/b20-10+ |
InChI Key |
FZEMPEJNFOENSO-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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